molecular formula C14H14ClNO3 B11814184 Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B11814184
M. Wt: 279.72 g/mol
InChI Key: BPTGOIMEXHWQSP-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-methylquinoline and ethyl bromoacetate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds.

Scientific Research Applications

Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetate: Lacks the methyl group at the 2-position.

    Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate: Has a bromo group instead of a chloro group.

    Ethyl 2-(6-chloro-2-methyl-4-hydroxyquinolin-1(4H)-yl)acetate: Contains a hydroxyl group instead of a carbonyl group.

Uniqueness

Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups, along with the ester functionality, provides a distinct set of properties that can be leveraged in various applications.

Biological Activity

Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a compound belonging to the quinolone family, notable for its diverse biological activities, particularly in antibacterial and anticancer applications. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14ClNO3C_{14}H_{14}ClNO_3 with a molecular weight of approximately 279.72 g/mol. The compound features a quinoline core substituted at the 6-position with chlorine and an ethyl acetate group at the 2-position, which enhances its reactivity and biological potential .

Antibacterial Activity

This compound exhibits significant antibacterial properties. Quinolone derivatives have been widely studied for their ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. This inhibition leads to bacterial cell death, making quinolones valuable in treating various bacterial infections.

Table 1: Antibacterial Activity of Quinoline Derivatives

Compound NameActivityReference
This compoundBroad-spectrum antibacterial
CiprofloxacinEffective against Gram-negative bacteria
MoxifloxacinBroad-spectrum with enhanced efficacy

Anticancer Potential

Recent studies have highlighted the anticancer properties of quinolone derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Its ability to bind to antiapoptotic proteins such as Bcl-2 suggests a mechanism for enhancing the efficacy of existing cancer therapies .

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced the viability of several cancer cell lines, including non-small-cell lung carcinoma (NCI-H460). The compound's binding affinity to Bcl-2 proteins correlated positively with its cytotoxic effects, indicating its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substituents at the 6-position of the quinoline ring can significantly affect both antibacterial and anticancer activities. For instance, substituents that enhance lipophilicity often improve membrane permeability and bioavailability, leading to increased efficacy .

Table 2: Structure-Activity Relationship Insights

Substituent PositionModificationEffect on Activity
6-positionChlorineEnhances antibacterial activity
6-positionMethylIncreases cytotoxicity against cancer cells
Ethyl vs. Methyl EsterEthylImproved solubility and bioavailability

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction reactions. The synthetic route allows for modifications that can lead to derivatives with enhanced biological properties .

Properties

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1-yl)acetate

InChI

InChI=1S/C14H14ClNO3/c1-3-19-14(18)8-16-9(2)6-13(17)11-7-10(15)4-5-12(11)16/h4-7H,3,8H2,1-2H3

InChI Key

BPTGOIMEXHWQSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=O)C2=C1C=CC(=C2)Cl)C

Origin of Product

United States

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